molecular formula C12H10Cl3N B120787 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline CAS No. 159383-55-8

2-Chloro-3-(3-chloropropyl)-7-chloroquinoline

Cat. No. B120787
M. Wt: 274.6 g/mol
InChI Key: CDPLEQMAPNHTCJ-UHFFFAOYSA-N
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Description

“2-Chloro-3-(3-chloropropyl)-7-chloroquinoline” is a chemical compound . It’s part of a class of compounds known as quinolines, which are nitrogen-containing heterocyclic compounds .


Molecular Structure Analysis

The molecular formula for “2-Chloro-3-(3-chloropropyl)-7-chloroquinoline” is C12H11Cl2N . The molecular weight is 240.13 .

properties

IUPAC Name

2,7-dichloro-3-(3-chloropropyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl3N/c13-5-1-2-9-6-8-3-4-10(14)7-11(8)16-12(9)15/h3-4,6-7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPLEQMAPNHTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)CCCCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439347
Record name 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(3-chloropropyl)-7-chloroquinoline

CAS RN

159383-55-8
Record name 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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